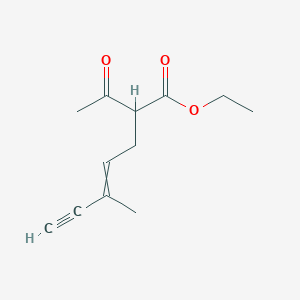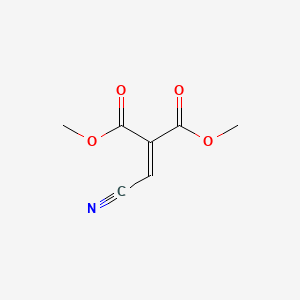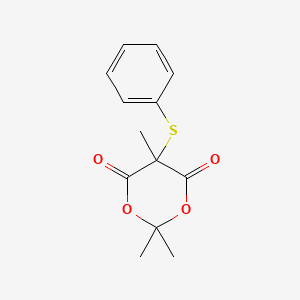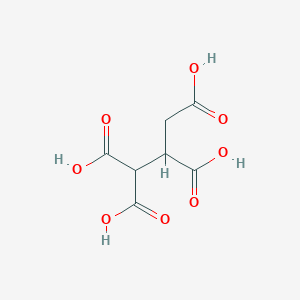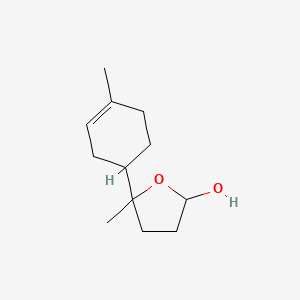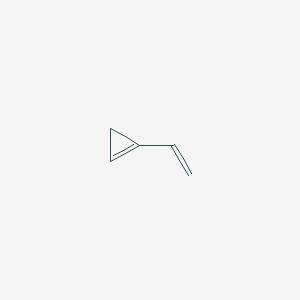
Cyclopropene, 1-ethenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclopropene, 1-ethenyl- can be synthesized through several methods, including the addition of carbenes to alkenes. One common method involves the reaction of dichlorocarbene with vinylcyclopropane under controlled conditions to yield 1-vinylcyclopropene . Another approach is the dehydrohalogenation of 1,2-dihalocyclopropanes using strong bases such as potassium tert-butoxide .
Industrial Production Methods: While specific industrial production methods for cyclopropene, 1-ethenyl- are not extensively documented, the general principles of cyclopropene synthesis can be applied. These methods typically involve the use of specialized reactors to control the reaction conditions and ensure the safe handling of reactive intermediates.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopropene, 1-ethenyl- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropenones or other oxygenated derivatives.
Reduction: Reduction reactions can convert cyclopropene, 1-ethenyl- to cyclopropane derivatives.
Substitution: The vinyl group allows for various substitution reactions, leading to the formation of different substituted cyclopropenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Cyclopropenones and other oxygenated compounds.
Reduction: Cyclopropane derivatives.
Substitution: Various substituted cyclopropenes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Cyclopropene, 1-ethenyl- has found applications in several scientific research areas:
Wirkmechanismus
The mechanism of action of cyclopropene, 1-ethenyl- involves its high reactivity due to the strained ring structure. The compound can participate in free-radical chain reactions, leading to the formation of polycyclopropane . Additionally, it undergoes Diels-Alder reactions with dienes, forming cycloadducts that can be further functionalized . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the substituents and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Cyclopropane: A saturated three-membered ring compound with different reactivity due to the absence of double bonds.
Cyclopropene: The parent compound without the vinyl group, exhibiting similar ring strain but different reactivity patterns.
Cyclopropenone: An oxygenated derivative with distinct reactivity due to the presence of a carbonyl group.
Uniqueness: Cyclopropene, 1-ethenyl- is unique due to the presence of the vinyl group, which enhances its reactivity and expands its potential applications in organic synthesis and material science. The combination of ring strain and the vinyl group makes it a versatile compound for various chemical transformations.
Eigenschaften
CAS-Nummer |
64415-83-4 |
|---|---|
Molekularformel |
C5H6 |
Molekulargewicht |
66.10 g/mol |
IUPAC-Name |
1-ethenylcyclopropene |
InChI |
InChI=1S/C5H6/c1-2-5-3-4-5/h2-3H,1,4H2 |
InChI-Schlüssel |
CIRQLHNCULZPSO-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


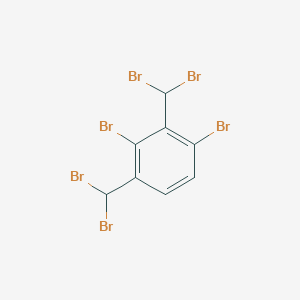
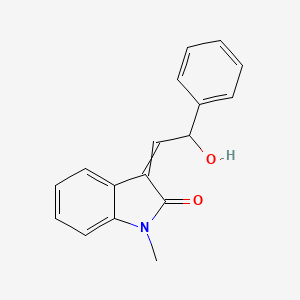
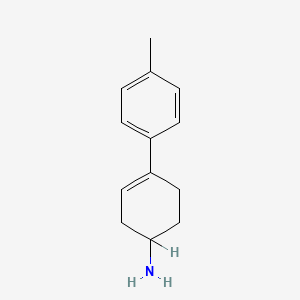

![[(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione](/img/structure/B14509685.png)


